5-Bromo-2-methylbenzaldehyde is an organic compound with the molecular formula C₈H₇BrO and a molecular weight of approximately 199.04 g/mol. It features a bromine atom and a formyl group attached to a methyl-substituted benzene ring, making it a member of the benzaldehyde family. The compound appears as a solid at room temperature and is known for its distinct aromatic properties.
As 5-bromo-2-methylbenzaldehyde primarily functions as a synthetic intermediate, a specific mechanism of action in biological systems is not applicable.
-Br-2-Me-benzaldehyde serves as a valuable building block in organic synthesis. Its reactive aldehyde group allows it to participate in various condensation reactions, enabling the construction of complex molecules. For instance, it can undergo aldol condensation reactions to form β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products [1]. Additionally, 5-Br-2-Me-benzaldehyde can be employed in Wittig reactions and Knoevenagel condensations to access diverse alkenes and conjugated enones, respectively [2, 3].
-Br-2-Me-benzaldehyde exhibits potential applications in material science due to its ability to participate in the formation of functional materials. It can be employed as a precursor for the synthesis of Schiff base ligands, which can complex with various metal ions [4]. These metal complexes can find potential use in various areas, such as catalysis, sensors, and optoelectronic devices [5].
These reactions are essential for synthesizing more complex organic molecules.
Research indicates that 5-Bromo-2-methylbenzaldehyde exhibits biological activity, particularly in the context of its interaction with enzymes. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a critical role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting the compound's relevance in medicinal chemistry .
The synthesis of 5-Bromo-2-methylbenzaldehyde can be achieved through several methods:
These methods allow for the production of 5-Bromo-2-methylbenzaldehyde with varying degrees of efficiency and yield.
5-Bromo-2-methylbenzaldehyde serves as an important building block in organic synthesis. Its applications include:
Interaction studies have highlighted that 5-Bromo-2-methylbenzaldehyde interacts with biological systems primarily through enzyme inhibition. Its ability to inhibit cytochrome P450 enzymes suggests potential implications for drug-drug interactions, making it significant for pharmacological research. Understanding these interactions is crucial for evaluating safety profiles when used in medicinal chemistry .
Several compounds share structural similarities with 5-Bromo-2-methylbenzaldehyde, including:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 3-Bromo-2-methylbenzaldehyde | C₈H₇BrO | 0.97 |
| 4-Bromo-3,5-dimethylbenzaldehyde | C₉H₉BrO | 0.95 |
| 3-Chloro-4-methylbenzaldehyde | C₈H₇ClO | 0.92 |
| 2-Bromo-4-methylbenzaldehyde | C₈H₇BrO | 0.93 |
What sets 5-Bromo-2-methylbenzaldehyde apart from these similar compounds is its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. The presence of both a bromine atom and an aldehyde group allows for unique pathways in synthetic chemistry that may not be available to its analogs.
Irritant